Product packaging for Chitintetraose(Cat. No.:CAS No. 5567-52-2)

Chitintetraose

Cat. No.: B1227778
CAS No.: 5567-52-2
M. Wt: 662.6 g/mol
InChI Key: PLTFUIJWEMYGMI-FPUJRICXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitintetraose, also known as Tetra-N-acetylchitotetraose, is a defined chitin oligosaccharide with a degree of polymerization (DP) of four N-acetyl-D-glucosamine units linked by β-(1→4) bonds . Its molecular formula is C32H54N4O21, and it has a molecular weight of approximately 830.79 g/mol . This high-purity reagent is prepared from chitin and is characterized by a purity of >85%, making it ideal for demanding research applications . In glycoscience research, this compound serves as a critical substrate for studying enzyme kinetics and mechanisms. It is a specific substrate for endo-chitinases (EC 3.2.1.14), which randomly hydrolyze the β-(1→4) linkages in chitin polymers and oligomers . The well-defined structure of this compound allows researchers to investigate the action patterns of these enzymes, which are classified under glycosyl hydrolase families 18 and 19 and are produced by a wide range of organisms including bacteria, fungi, plants, and insects . Beyond chitinases, this oligosaccharide is also a substrate for other chitin-modifying enzymes like lytic polysaccharide monooxygenases (LPMOs), which cleave chitin through an oxidative mechanism . The value of this compound extends to the broader field of glycobiology, where it is used in the preparation of microarrays for the high-throughput characterization of carbohydrate-binding proteins, such as antibodies and lectins, as well as for profiling carbohydrate-active enzymes . Its defined structure is also essential for NMR spectroscopic studies to resolve detailed conformational data of chitin oligomers . This compound is for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46N4O17 B1227778 Chitintetraose CAS No. 5567-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5567-52-2

Molecular Formula

C24H46N4O17

Molecular Weight

662.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5-tris[[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-hydroxyhexanal

InChI

InChI=1S/C24H46N4O17/c25-6(1-29)20(44-23-12(27)18(38)15(35)8(3-31)41-23)21(45-24-13(28)19(39)16(36)9(4-32)42-24)10(5-33)43-22-11(26)17(37)14(34)7(2-30)40-22/h1,6-24,30-39H,2-5,25-28H2/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1

InChI Key

PLTFUIJWEMYGMI-FPUJRICXSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(C(O3)CO)O)O)N)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(C(O3)CO)O)O)N)N)O)O)O

Synonyms

chitintetraose
chitotetraose
chitotetrose

Origin of Product

United States

Biosynthesis and Enzymatic Generation of Chitintetraose

Enzymatic Pathways Leading to Chitintetraose Formation

The formation of this compound is a result of the partial hydrolysis of chitin (B13524). This process is catalyzed by endochitinases, which randomly cleave the internal β-1,4-glycosidic bonds within the chitin polymer. biointerfaceresearch.comscispace.comportlandpress.com This action produces a mixture of chitooligosaccharides of varying lengths, including chitobiose, chitotriose, and this compound. portlandpress.comresearchgate.net Further hydrolysis by exochitinases can break down these oligomers into smaller units, eventually leading to the monomer GlcNAc. scispace.comwikipedia.org

Microbial Enzymatic Processing of Chitin and Chitosan (B1678972)

Microorganisms, particularly bacteria and fungi, are major producers of chitinases, which they use to degrade chitin for carbon and nitrogen acquisition. sci-hub.seresearchgate.net This enzymatic degradation is a key process in biogeochemical cycles. portlandpress.com

Bacterial Chitinases: Bacteria from genera such as Serratia, Bacillus, and Vibrio are well-known producers of chitinolytic enzymes. nih.govbiointerfaceresearch.comportlandpress.com These bacteria secrete endochitinases that break down chitin into smaller oligomers like chitobiose, chitotriose, and this compound. portlandpress.comresearchgate.net For example, a chitinase (B1577495) from Vibrio alginolyticus has been used to prepare chitotriose from colloidal chitin. nih.gov Some bacterial chitinases, such as those from Serratia marcescens, are being explored for the biological control of plant pathogens due to their ability to hydrolyze fungal cell walls. nih.gov

Fungal Chitinases: Fungi produce chitinases for various purposes, including morphogenesis (hyphal growth and septum formation) and nutrition. csic.es Fungal chitinases, such as those from Trichoderma harzianum and marine fungi like Astrosphaeriella sp. and Oxydothis sp., can effectively hydrolyze chitin and chitosan to produce chitooligosaccharides. csic.esthaiscience.info The endo-chitinase Chit33 from T. harzianum is an example of a well-characterized fungal enzyme used in this process. nih.gov

Enzyme SourceOrganism ExamplePrimary Products of Chitin HydrolysisReference(s)
Host-Derived
PlantsHevea brasiliensis (Rubber tree)Chitooligomers (e.g., from chitopentaose) nih.gov
MammalsMus musculus (Mouse)(GlcNAc)₂, various chitooligosaccharides from chitosan mdpi.com
InsectsManduca sexta (Tobacco hornworm)Chitooligosaccharides (for recycling) nih.govnih.gov
Microbial
BacteriaSerratia marcescensChitobiose, Chitotriose, this compound portlandpress.comresearchgate.net
BacteriaVibrio alginolyticusChitotriose nih.gov
FungiTrichoderma harzianumChitooligosaccharides csic.es
FungiAstrosphaeriella sp.Chitooligosaccharides thaiscience.info

Regulation of this compound Generation in Biological Systems

The production of chitinases, and consequently this compound, is a regulated process in biological systems. In bacteria, chitinase production is often induced by the presence of chitin and can be influenced by other nutritional factors. nih.govnih.gov For instance, in some bacteria, chitin and certain salts have a positive effect on chitinase production, while yeast extract can have a negative effect. nih.govnih.gov The concentration of maltose (B56501) and chitin can also enhance chitinase secretion. nih.gov

In fungi like Saccharomyces cerevisiae, the expression of chitinases involved in cell separation is tightly regulated to coincide with the cell cycle. wikipedia.org In the fungus Trichoderma atroviride, chitinase regulation appears to involve a feedback loop where the breakdown product, N-acetylglucosamine, triggers the upregulation of chitinase expression. wikipedia.org

In pathogenic fungi, the generation of chitooligosaccharides can be a double-edged sword. While plant chitinases aim to degrade fungal walls, some fungi have evolved counter-defense mechanisms. apsnet.org For example, the Cladosporium fulvum protein Avr4 binds to chitin in the fungal cell wall, protecting it from hydrolysis by plant chitinases. apsnet.org This protein specifically binds to chitin oligomers with a minimum length of three GlcNAc units, highlighting the intricate molecular interactions that regulate the presence of these oligomers during plant-fungus interactions. apsnet.org

In rhizobia, the biosynthesis of lipo-chitin oligosaccharides (Nod factors) is a highly regulated process critical for symbiosis with leguminous plants. The synthesis of the chitin oligosaccharide backbone is initiated by the enzyme NodC, an N-acetylglucosaminyltransferase. asm.orgnih.gov The length of the chitin chain, often a tetramer or pentamer, is specifically determined by the NodC protein itself. asm.orguniversiteitleiden.nl For example, the NodC from Sinorhizobium meliloti primarily synthesizes this compound, while the NodC from Mesorhizobium loti produces chitinpentaose. asm.orguniversiteitleiden.nl This specificity is intrinsic to the enzyme and not dependent on the concentration of the UDP-GlcNAc substrate, except under limiting conditions. asm.org

Synthetic Biology Approaches for this compound Production

Conventional production of specific chitooligosaccharides like this compound through chemical or enzymatic hydrolysis of chitin often results in a mixture of oligomers with varying lengths, making purification difficult and costly. portlandpress.comfrontiersin.orgnih.gov Synthetic biology and metabolic engineering offer promising alternatives for the controlled and sustainable production of well-defined chitooligosaccharides. portlandpress.comkuleuven.benih.gov

The "whole-cell factory" approach involves the heterologous expression of specific chitin synthases in well-established microbial hosts like Escherichia coli and Bacillus subtilis. frontiersin.orgmdpi.com This strategy allows for the direct synthesis of chitooligosaccharides with a defined degree of polymerization. portlandpress.commdpi.com

A key enzyme used in these systems is the chitin oligosaccharide synthase NodC from rhizobia. frontiersin.orgugent.beurl.edu By expressing NodC in E. coli, researchers can produce mixtures of this compound and chitinpentaose. ugent.beurl.edu Further protein engineering of NodC, guided by molecular modeling, has enabled the customization of the product length. frontiersin.orgugent.be By mutating specific amino acid residues within the enzyme, scientists have successfully steered the production towards predominantly this compound or even longer oligomers like chitohexaose (B1231835). frontiersin.orgnih.govugent.be For example, engineering the NodC from Rhizobium sp. GRH2 in E. coli or Corynebacterium glutamicum has allowed for the targeted production of either tetramers or hexamers. frontiersin.orgnih.gov

Metabolic engineering of the host organism is also crucial for maximizing yield. This can involve enhancing the intracellular supply of the precursor molecule, UDP-GlcNAc. mdpi.com In one study, engineering both the de novo and salvage pathways for UDP-GlcNAc biosynthesis in B. subtilis, combined with the overexpression of a COS synthase, resulted in a significant production of chitooligosaccharides. mdpi.com Recently, machine learning models have been applied to identify factors that can improve production, with iron being identified as a supplement that could double COS production in engineered E. coli. nih.gov These advanced approaches pave the way for the sustainable, large-scale production of pure this compound for research and industrial applications. frontiersin.orgkuleuven.beugent.be

ApproachOrganism/SystemKey Enzyme(s)Main Product(s)Reference(s)
Metabolic Engineering Bacillus subtilisExogenous COS synthase, Engineered UDP-GlcNAc pathways(GlcNAc)₅ (86%), (GlcNAc)₄ (7%) mdpi.com
Whole-Cell Factory Escherichia coliRhizobium sp. GRH2 NodCThis compound, Chitinpentaose frontiersin.orgnih.gov
Whole-Cell Factory Corynebacterium glutamicumRhizobium sp. GRH2 NodC (mutated)This compound or Chitohexaose frontiersin.orgnih.gov
Whole-Cell Factory Escherichia coliEngineered NodCSpecific this compound or chitinpentaose ugent.beurl.edu

Mentioned Compounds

Molecular Perception and Signal Transduction Mechanisms Elicited by Chitintetraose

Identification and Characterization of Pattern Recognition Receptors (PRRs) for Chitintetraose

The initial step in this compound-induced immunity is its recognition by specific Pattern Recognition Receptors (PRRs) located on the plant cell surface. mdpi.com These receptors are typically transmembrane proteins that bind to this compound, initiating a signal transduction cascade. mdpi.com

LysM Domain-Containing Receptors (e.g., CERK1, LYK5)

Key to the perception of this compound are receptors containing lysin motifs (LysM), which are carbohydrate-binding domains. mdpi.com In the model plant Arabidopsis thaliana, two main LysM-containing receptor-like kinases (LysM-RLKs), CHITIN (B13524) ELICITOR RECEPTOR KINASE 1 (CERK1) and LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5), are central to this process. mdpi.comfrontiersin.orgelifesciences.org

While both are involved in chitin signaling, they have distinct roles. AtLYK5 has been identified as the primary high-affinity chitin-binding protein. elifesciences.orgnih.gov In contrast, AtCERK1 binds to chitin with a much lower affinity. oup.com Despite this, CERK1 is essential for signal transduction due to its active intracellular kinase domain, which is necessary for initiating downstream signaling events. mdpi.comnih.gov LYK5, on the other hand, possesses a pseudokinase domain and is thought to primarily function in ligand binding. frontiersin.org In rice, a similar system exists involving OsCEBiP, a receptor protein that binds chitin, and OsCERK1, a receptor kinase that transduces the signal. frontiersin.org

**Table 1: Key LysM Domain-Containing Receptors for this compound in *Arabidopsis thaliana***

Receptor Full Name Function Key Characteristics
CERK1 CHITIN ELICITOR RECEPTOR KINASE 1 Essential for signal transduction Contains an active intracellular kinase domain; binds chitin with low affinity. oup.comnih.gov
LYK5 LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 Primary chitin-binding protein Binds chitin with high affinity; possesses a pseudokinase domain. frontiersin.orgelifesciences.orgnih.gov
LYK4 LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 4 Shares overlapping function with LYK5 Works in concert with LYK5; double mutants show a complete loss of chitin response. nih.gov

Receptor Kinase Complex Formation

Upon binding of this compound, a dynamic series of events leads to the formation of a receptor kinase complex. A widely accepted model suggests a "sandwich-type" dimerization, where the chitin oligosaccharide is sandwiched between CERK1 and LYK5. frontiersin.org This interaction is chitin-dependent, meaning the complex between AtCERK1 and AtLYK5 only forms in the presence of the ligand. elifesciences.orgnih.gov

The formation of this complex is a critical step for activating the downstream signaling pathway. It is proposed that chitin binding to LYK5 is a prerequisite for the subsequent phosphorylation of CERK1, a key activation event. nih.gov This ligand-induced hetero-dimerization brings the kinase domains of the receptors into close proximity, allowing for trans-phosphorylation and the initiation of the intracellular signaling cascade. nih.govbiorxiv.org

Intracellular Signaling Cascades Triggered by this compound Perception

The perception of this compound at the cell surface by the receptor complex initiates a rapid and complex network of intracellular signaling events. These cascades ultimately lead to the activation of defense responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

A central signaling pathway activated by this compound perception is the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov This is a highly conserved signaling module in eukaryotes that translates extracellular stimuli into cellular responses. abcam.com The MAPK cascade consists of three sequentially acting kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAPK. nih.govcreativebiolabs.net

In the context of chitin signaling, the receptor-like cytoplasmic kinase PBL27 has been identified as a crucial link between the CERK1-LYK5 receptor complex and the MAPK cascade. embopress.orgembopress.org Upon chitin perception, CERK1 phosphorylates PBL27. embopress.org Activated PBL27 then phosphorylates MAPKKK5, initiating the downstream phosphorylation cascade that ultimately activates MAPKs such as MPK3 and MPK6. embopress.orgnih.gov This activation of the MAPK pathway is essential for inducing many of the downstream defense responses. nih.gov

Calcium Flux and Reactive Oxygen Species (ROS) Generation

Another early and critical event following this compound perception is a rapid and transient influx of calcium ions (Ca²⁺) into the cytoplasm from extracellular or intracellular stores. mdpi.com This calcium flux acts as a secondary messenger, relaying the initial signal and activating various downstream components, including calcium-dependent protein kinases (CDPKs). frontiersin.org For instance, AtCPK5 has been shown to interact with both AtLYK5 and AtCERK1 and plays a role in regulating chitin-induced immunity. frontiersin.org

In conjunction with the calcium influx, the perception of this compound also triggers a burst of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. mdpi.comnih.gov This ROS production is a hallmark of plant defense activation and is mediated by NADPH oxidases located at the plasma membrane, such as RBOHD. embopress.org The generated ROS have multiple roles, including direct antimicrobial activity, strengthening of the cell wall through cross-linking of polymers, and acting as signaling molecules to further amplify the defense response. mdpi.com

Downstream Transcriptional Reprogramming and Gene Expression Modulation

The culmination of the this compound-induced signaling cascades is a massive transcriptional reprogramming within the plant cell. nih.gov This involves the altered expression of hundreds to thousands of genes, leading to the production of various defense-related proteins and compounds. nih.gov

Studies have shown that this compound treatment leads to the upregulation of genes involved in various defense pathways. nih.gov Gene Ontology (GO) term enrichment analysis of differentially expressed genes in response to chitin has revealed an overrepresentation of terms related to photosynthesis, pigment metabolic processes, and the phenylpropanoid metabolic pathway. frontiersin.org The phenylpropanoid pathway is particularly important as it leads to the synthesis of a wide array of defense compounds, including flavonoids and lignin (B12514952) precursors. frontiersin.org Metabolomic analyses have confirmed the upregulation of compounds such as salicylic (B10762653) acid, chlorogenic acid, ferulic acid, and p-coumaric acid following chitin treatment, which are key players in plant defense. frontiersin.org This large-scale change in gene expression effectively reconfigures the plant's metabolism to mount a robust defense against potential pathogens. nih.govnih.gov

Specificity of this compound Recognition within Oligosaccharide Ladders

The recognition of chitin fragments by plant and other organisms' receptor systems is highly specific, with the degree of polymerization (DP) of the chitooligosaccharide chain playing a critical role in determining the binding affinity and the nature of the downstream biological response. This compound (CO4), a tetramer of N-acetylglucosamine, occupies a specific position within this "oligosaccharide ladder," and its recognition is often distinct from that of both shorter and longer chitin chains.

Research has established that the biological activity of chitin elicitors is strongly dependent on their size. frontiersin.org In many plant systems, maximal activation of innate immunity, including defense responses like the production of reactive oxygen species (ROS), is triggered by longer-chain chitooligosaccharides, typically those with a DP of 6 to 8 (chitohexaose to chitooctaose). frontiersin.orgpnas.orgnih.govmdpi.com In contrast, short-chain oligomers, including this compound, often induce a lower production of ROS or are associated with non-stress-related plant responses. mdpi.com

Biochemical binding assays using purified receptor ectodomains have provided quantitative insights into this specificity. For instance, the LysM receptor LjLYS6 from Lotus japonicus was found to distinguish between short-chain and long-chain oligomers, binding effectively to chitohexaose (B1231835) (CO6), chitoheptaose (B12385539) (CO7), and chitooctaose (B12847682) (CO8) with dissociation constants (Kd) in the low-micromolar range. pnas.org In the same study, binding to chito-pentaose (CO5) was weak, and no detectable binding was observed for this compound (CO4). pnas.org This correlates with in planta data where CO8 induces the strongest ROS release, while CO4 induces the lowest. pnas.org Similarly, the Arabidopsis receptor kinase LYK5, a key chitin receptor, exhibits a much higher affinity for longer-chain chitin fragments than for smaller ones. mdpi.comnih.gov

While high-affinity binding and strong defense elicitation are often associated with longer chains, shorter oligomers are not inert. In yam callus cultures, for example, it was observed that while longer-chain chitin oligosaccharides shortened the time required to induce chitinase (B1577495) activity, the maximum level of activity achieved was nearly the same regardless of the chain length. tandfonline.com Furthermore, studies on non-plant systems, such as human cartilage chitinase 3-like protein 2 (YKL-39), also demonstrate a relationship between chain length and binding affinity, with binding energies increasing with the length of the chitooligosaccharide. nih.gov

Data on Chitooligosaccharide Recognition Specificity

The following table summarizes research findings on the differential binding and biological activity of chitooligosaccharides based on their chain length.

Organism/SystemReceptor/AssayChitooligosaccharide (DP)FindingReference
Lotus japonicusLjLYS6 Ectodomain Binding AssayCO4 (this compound)No detectable binding pnas.org
Lotus japonicusLjLYS6 Ectodomain Binding AssayCO5 (Chitopentaose)Weak binding observed pnas.org
Lotus japonicusLjLYS6 Ectodomain Binding AssayCO6, CO7, CO8Binding with Kd values in the low-micromolar range pnas.org
Lotus japonicus / MedicagoIn planta ROS ProductionCO4 (this compound)Induces the lowest level of ROS release pnas.org
Lotus japonicus / MedicagoIn planta ROS ProductionCO8 (Chitooctaose)Induces the strongest ROS response pnas.org
Arabidopsis thalianaSeedling ROS Production(GlcNAc)2-6Induced ROS production, with CNF induction being faster and higher frontiersin.org
Arabidopsis thalianaGene Expression AnalysisChitin 4mer (CO4)Induced a specific set of 71 genes, distinct from longer oligomers mdpi.com
Yam (Dioscorea opposita) CallusChitinase InductionChitin OligosaccharidesLonger chain lengths shortened the induction time of chitinase activity tandfonline.com
HumanYKL-39 Protein BindingChitooligosaccharidesBinding energies increase with chain length nih.gov

Chitintetraose in Plant Innate Immunity and Plant Microbe Interactions

Elicitation of Plant Defense Responses by Chitintetraose

This compound acts as a potent elicitor, initiating a series of defense mechanisms within the plant upon recognition. ontosight.ai These responses are crucial for protecting the plant against invading pathogens. The perception of this compound by the plant's immune system leads to the activation of a signaling cascade that results in the induction of various protective measures.

Induction of Pathogenesis-Related (PR) Proteins

Upon detection of this compound, plants upregulate the expression of a suite of defense-related genes, leading to the synthesis and accumulation of Pathogenesis-Related (PR) proteins. mdpi.comresearchgate.net These proteins have diverse antimicrobial activities and are a hallmark of the plant's induced resistance. For instance, some PR proteins, such as chitinases and β-1,3-glucanases, can directly degrade the cell walls of fungal pathogens. nih.govplantprotection.pl The induction of PR proteins is a conserved response across many plant species and is a critical component of the plant's arsenal (B13267) against microbial threats. wikipedia.orgnih.gov Research has shown that the overexpression of certain PR protein genes can enhance a plant's resistance to pathogens. plantprotection.pl

Table 1: Examples of Pathogenesis-Related (PR) Protein Families Induced by Elicitors

PR FamilyProtein/Enzyme ActivityFunction in Plant Defense
PR-2β-1,3-glucanaseDegrades β-1,3-glucans in fungal cell walls. nih.gov
PR-3, PR-4, PR-8, PR-11Chitinase (B1577495)Degrades chitin (B13524), a major component of fungal cell walls. nih.govplantprotection.pl
PR-5Thaumatin-like proteinCan permeabilize fungal membranes. plantprotection.pl
PR-7ProteinasePossesses proteolytic activity. nih.gov
PR-10RibonucleaseExhibits ribonuclease activity. nih.gov

Callose Deposition and Cell Wall Fortification

Another key defense response triggered by this compound is the reinforcement of the plant cell wall. mdpi.com This is achieved, in part, through the deposition of callose, a β-1,3-glucan polymer, at the site of attempted pathogen entry. nih.govlifeasible.com Callose papillae act as a physical barrier, impeding the penetration of fungal hyphae and other pathogens. frontiersin.org This localized fortification strengthens the cell wall, making it more resistant to enzymatic degradation by the pathogen. frontiersin.org The process of callose deposition is a rapid and effective defense mechanism that helps to contain the spread of infection. lifeasible.com

Phytoalexin Production and Secondary Metabolite Accumulation

The recognition of this compound also leads to the synthesis and accumulation of phytoalexins, which are low molecular weight antimicrobial compounds. ontosight.ainih.gov These secondary metabolites are produced de novo in response to pathogen attack and exhibit broad-spectrum antimicrobial activity. nih.gov The accumulation of phytoalexins at the infection site can inhibit the growth and development of invading microorganisms. Different plant species produce a diverse array of phytoalexins, contributing to the specificity of their defense responses.

This compound as a Microbe-Associated Molecular Pattern (MAMP)

This compound is recognized by plants as a Microbe-Associated Molecular Pattern (MAMP). nih.govfrontiersin.orgnih.gov MAMPs are conserved molecules characteristic of a whole class of microbes, but are absent in the host plant. frontiersin.orgmpg.de Chitin, the polymer from which this compound is derived, is a major structural component of fungal cell walls and the exoskeletons of insects, but is not found in plants. nih.govnih.gov This makes chitin and its fragments, like this compound, reliable indicators of a potential microbial or pest threat.

Plants have evolved sophisticated surveillance systems, known as pattern recognition receptors (PRRs), to detect MAMPs. frontiersin.orgnih.gov The binding of this compound to its specific PRRs on the plant cell surface initiates a signaling cascade known as MAMP-triggered immunity (MTI). nih.govfrontiersin.org This initial layer of innate immunity is a broad-spectrum defense response that is effective against a wide range of potential pathogens. frontiersin.org

Modulation of Symbiotic Plant-Microbe Associations

Role in Arbuscular Mycorrhizal Fungi Interactions

In the context of arbuscular mycorrhizal (AM) symbiosis, a widespread mutualistic relationship between plants and fungi, chitin-based molecules play a complex role. nih.govnih.gov While the plant's immune system initially recognizes the chitin in the fungal cell wall as a potential threat, AM fungi have evolved mechanisms to suppress or modulate this defense response to allow for successful colonization of the plant root. nih.govnih.gov

Short-chain chitin oligosaccharides, which can be perceived by the plant, are thought to be important signals in the pre-symbiotic communication between the plant and the AM fungus. nih.gov The perception of these signals can prepare the plant for the upcoming symbiotic interaction. For instance, some studies suggest that chitin-related molecules can stimulate the development and sporulation of AM fungi. researchgate.net The plant, in turn, must carefully regulate its immune response to distinguish between pathogenic fungi and beneficial symbionts like AM fungi, a process in which chitin-derived signals are key players. mdpi.com This delicate balance ensures that the plant can benefit from the nutrient uptake facilitated by the fungus while still maintaining its ability to defend against harmful invaders. rsc.org

Perception in Nitrogen-Fixing Rhizobia Symbioses (e.g., Nod Factors)

The interaction between leguminous plants and nitrogen-fixing rhizobia is a cornerstone of symbiotic relationships in nature, initiated by a sophisticated molecular dialogue. Central to this dialogue are Nodulation (Nod) factors, which are signaling molecules produced by rhizobia. wikipedia.org Chemically, Nod factors are lipochitooligosaccharides (LCOs), molecules that are structurally derived from a chitin backbone, typically composed of four or five 1,4-linked N-acetyl-glucosamine residues. frontiersin.org This core structure is what makes them related to chitin fragments like this compound. However, Nod factors possess specific modifications, such as a fatty acyl chain on the non-reducing end and various other chemical decorations, that are crucial for their function and host specificity. frontiersin.orgnih.gov

The perception of these LCOs by the host plant is not as a foreign threat, but as a symbiotic signal, a remarkable example of molecular discernment. This recognition is mediated by specific high-affinity binding sites on the plasma membrane of root hair cells. ptbioch.edu.pl The receptors responsible for perceiving Nod factors are a class of receptor kinases that feature extracellular lysin motifs (LysM), which are known for their carbohydrate-binding properties. wikipedia.orgmdpi.com In model legumes like Lotus japonicus, these receptors are known as NFR1 and NFR5, while in Medicago truncatula, a key receptor is NFP (Nod Factor Perception). wikipedia.orgfrontiersin.orgresearchgate.net

The direct binding of a specific Nod factor structure to the extracellular LysM domains of this receptor complex activates the kinase domain inside the cell. frontiersin.org This event triggers a cascade of downstream signaling events within the root cells. Among the earliest recordable responses are membrane depolarization, an influx of calcium ions (Ca2+) into the root hair cells, and subsequent oscillations in intracellular calcium levels, often referred to as "calcium spiking". frontiersin.orgglycoforum.gr.jp This intricate signaling pathway ultimately leads to changes in gene expression, including the activation of "nodulin" genes, which orchestrate the complex processes of root hair curling to entrap the bacteria, the formation of an infection thread for the bacteria to enter the root, and the division of root cortical cells to form the nodule primordium. wikipedia.orgptbioch.edu.plfrontiersin.org

The specificity of the legume-rhizobia interaction is largely determined by the precise chemical structure of the Nod factor. nih.gov Different rhizobial species produce Nod factors with unique decorations, and the plant's LysM receptors have evolved to recognize the specific LCOs produced by their symbiotic partners. glycoforum.gr.jp This ensures that only compatible rhizobia can successfully initiate nodulation. frontiersin.org Interestingly, this demonstrates a plant's ability to distinguish between pathogenic and symbiotic signals based on the fine structure of a chitin-related molecule. While a plain chitin oligomer like this compound would trigger a defense response, the modified LCO structure of a Nod factor activates a symbiotic program. nih.govnih.gov Plant chitinases may also play a role in modulating this response by degrading Nod factors, potentially preventing an overstimulation of defense pathways. nih.govelifesciences.org

Table 1: Comparison of Chitin Elicitors and Nod Factors

FeatureChitin Elicitors (e.g., this compound)Nodulation (Nod) Factors
OriginFungal cell walls, insect exoskeletons (perceived as a danger signal). nih.govSecreted by symbiotic rhizobia bacteria in response to plant flavonoids. wikipedia.org
Chemical StructurePolymer of N-acetyl-D-glucosamine (GlcNAc). nih.govLipochitooligosaccharide (LCO): a GlcNAc backbone (typically 4-5 units) with a fatty acyl chain and other species-specific modifications. frontiersin.orgnih.gov
Plant PerceptionRecognized as a Microbe-Associated Molecular Pattern (MAMP) by Pattern Recognition Receptors (PRRs) like CERK1 and CEBiP. mdpi.comresearchgate.netRecognized as a symbiotic signal by specific LysM-receptor kinases (e.g., NFR1/NFR5, NFP). wikipedia.orgfrontiersin.org
Induced Plant ResponseTriggers Pattern-Triggered Immunity (PTI), a general defense response against potential pathogens. nih.govInitiates a specific developmental program leading to root hair curling, infection thread formation, and nodule organogenesis for nitrogen fixation. ptbioch.edu.plfrontiersin.org

Systemic Signaling and Induced Resistance Phenotypes Mediated by this compound

The recognition of chitin fragments like this compound does not only trigger a localized defense response at the site of perception but can also lead to a plant-wide state of heightened immunity known as Induced Systemic Resistance (ISR). nih.govfrontiersin.org This systemic response primes the plant, making it capable of mounting a faster and more robust defense against subsequent attacks from a broad spectrum of pathogens in distal, unchallenged tissues. biorxiv.orgnih.gov

The process begins with the local perception of chitin by pattern recognition receptors (PRRs) in the roots or leaves, such as the Chitin Elicitor Receptor Kinase 1 (CERK1) and the Chitin Elicitor Binding Protein (CEBiP). nih.govfrontiersin.org Studies in rice have demonstrated that the disruption of the genes for these LysM-containing receptors, specifically OsCERK1 and OsCEBiP, compromises chitin-induced systemic resistance against the fungal pathogen Bipolaris oryzae. nih.govfrontiersin.org This confirms that active perception in the local tissue is required to initiate the systemic effect. biorxiv.org

Following local recognition, long-distance signals are generated and transported throughout the plant, primarily via the vascular system. nih.gov While the precise identity of all mobile signals is an area of active research, evidence points to the involvement of several mechanisms. These include self-propagating waves of reactive oxygen species (ROS) and calcium ions that can travel through vascular tissues like the xylem parenchyma and phloem. nih.govplantae.org These rapid signals alert the rest of the plant to a potential threat. nih.gov The systemic response can also involve hormonal signaling pathways, though chitin-induced ISR is often associated with jasmonic acid (JA) and ethylene (B1197577) (ET) signaling, distinguishing it from Systemic Acquired Resistance (SAR), which is typically dependent on salicylic (B10762653) acid. frontiersin.org

The resulting phenotype is characterized by a "priming" of defense mechanisms in systemic leaves. biorxiv.org This priming does not necessarily mean that defense genes are constantly active, but rather that the cells are prepared to respond more effectively upon a secondary challenge. nih.gov Research has shown that plants grown in chitin-amended soil exhibit an upregulation of key components of Pattern-Triggered Immunity (PTI) in their distal leaves. biorxiv.orgresearchgate.net In rice, chitin-induced systemic resistance was found to be associated with significant alterations in cell-wall biogenesis and the downregulation of cytokinin signaling in the leaves, suggesting a systemic reprogramming of cellular priorities toward defense. frontiersin.orgfrontiersin.org This demonstrates that a localized perception of a molecule like this compound can profoundly reconfigure the plant's defensive posture on a systemic level.

Table 2: Research Findings on Chitin-Induced Systemic Resistance

Plant SpeciesPathogenKey FindingsReference
Rice (Oryza sativa)Bipolaris oryzaeSoil supplementation with chitin induces systemic resistance. This response requires the LysM receptors OsCERK1 and OsCEBiP and involves perturbation of cell-wall biogenesis in leaves. nih.govfrontiersin.org
Arabidopsis (Arabidopsis thaliana)Pseudomonas syringaeSoil amendment with chitin potentiates PTI and disease resistance. The systemic effect is dependent on active chitin perception in the roots and ISR-related pathways. biorxiv.orgresearchgate.net
Arabidopsis (Arabidopsis thaliana)Trichoplusia ni (insect)Chitin derived from the beneficial fungus Laccaria bicolor triggers ISR against insect herbivory, a response that is dependent on the CERK1 receptor. frontiersin.org
Wheat (Triticum aestivum)Blumeria graminisChitin soil amendment enhances resistance against powdery mildew in distal leaves, indicating a systemic effect. biorxiv.org

Chitintetraose in Fungal and Invertebrate Biology

Roles in Fungal Development and Autoregulation

In fungi, the synthesis and degradation of chitin (B13524), a major cell wall component, are tightly regulated processes essential for growth, morphogenesis, and viability. nih.govnih.gov Chitooligosaccharides (COs), including chitotetraose, and their modified forms like lipo-chitooligosaccharides (LCOs), have emerged as key signaling molecules in fungal autoregulation, affecting processes from spore germination to hyphal development. nih.govnih.gov

Research indicates that LCOs, which consist of a chitin backbone of three to five GlcNAc residues, are produced by a wide range of fungi, not just those in symbiotic relationships with plants. nih.govresearchgate.net These molecules can influence fungal growth and development. For instance, studies on the ectomycorrhizal fungus Laccaria bicolor have shown that exposure to chitotetraose (CO4) and other COs can lead to reduced fungal growth. frontiersin.org This suggests a potential fungistatic or autoregulatory role for these molecules, where their accumulation might signal a feedback mechanism to control fungal proliferation. frontiersin.org

The effects of these signaling molecules can be observed in various aspects of fungal life:

Spore Germination: LCO treatment has been shown to affect spore germination in several fungal species. nih.govnih.gov

Hyphal Branching: The branching of hyphae, a critical process for fungal colonization and nutrient acquisition, is also influenced by COs and LCOs. nih.govresearchgate.net In some fungi, treatment with specific LCOs has been observed to increase the number of secondary hyphal branches. researchgate.net

Pseudohyphal Growth: This form of filamentous growth in yeasts can be modulated by the presence of LCOs. nih.gov

These findings suggest that chitintetraose and related oligosaccharides are part of a complex chemical language that fungi use to regulate their own development and respond to their environment. This autoregulation is crucial for coordinating growth within a fungal colony and for interactions with other organisms. nih.govresearchgate.net

Perception and Signaling in Invertebrate Immune Systems

Invertebrates, which lack adaptive immunity, rely on a sophisticated innate immune system to defend against pathogens. veteriankey.comnih.gov A key aspect of this system is the ability to recognize conserved microbial signatures known as microbe-associated molecular patterns (MAMPs). nih.gov Chitin and its breakdown products, such as this compound, are potent MAMPs that can trigger immune responses in invertebrates. nih.gov

The perception of these molecules is primarily carried out by pattern recognition receptors (PRRs) expressed by immune cells, such as hemocytes. nih.gov Upon recognition, these receptors initiate intracellular signaling cascades that lead to various effector responses aimed at eliminating the potential threat. frontiersin.org

Table 1: Examples of Invertebrate Immune Responses to Chitin/Chitooligosaccharides

Invertebrate Group Immune Response Key Molecules/Pathways Involved
Mollusks (e.g., Oysters) Agglutination, opsonization, phagocytosis Galectins, Toll-like receptors (TLRs)
Arthropods (e.g., Insects, Crustaceans) Hemolymph clotting, melanization, antimicrobial peptide production Prophenoloxidase cascade, Toll and Imd pathways
Cephalopods (e.g., Squid) Hemocyte trafficking, nitric oxide production Chitin-binding proteins, TLRs

Involvement in Host-Microbe Communication (e.g., Squid-Bacteria Symbiosis)

A well-studied example of this compound's role in host-microbe communication is the symbiotic relationship between the Hawaiian bobtail squid, Euprymna scolopes, and the bioluminescent bacterium, Vibrio fischeri. For this mutualism to be established, the host must specifically select V. fischeri from a diverse population of marine bacteria. Chitin oligosaccharides, including this compound, play a crucial role in this selection process.

The squid secretes mucus containing chitin fragments from the ciliated epithelial surfaces of its light organ. These chitin oligosaccharides act as a chemoattractant, guiding V. fischeri towards the light organ. Furthermore, this compound has been shown to induce the expression of genes in V. fischeri that are necessary for successful colonization. This intricate signaling ensures that only the correct symbiont populates the host's light organ, highlighting the importance of this compound in establishing and maintaining this beneficial relationship.

Recognition by Immune Cells and Downstream Effects

Invertebrate immune cells, particularly hemocytes, are central to recognizing and responding to chitin-derived MAMPs. nih.govmdpi.com In the squid, macrophage-like hemocytes are known to contain chitin and can traffic into the light organ where symbiotic bacteria reside. nih.gov These hemocytes are equipped with PRRs that can bind to chitin fragments.

Upon recognition of this compound and other chitooligomers, a cascade of downstream signaling events is initiated within the hemocytes. While the complete pathways are still being elucidated across the vast diversity of invertebrates, several key components have been identified:

Toll-like Receptors (TLRs): TLRs are a conserved family of PRRs that play a critical role in innate immunity. In various invertebrates, TLRs have been implicated in the recognition of bacterial and fungal components, including chitin derivatives. researchgate.net The activation of TLRs by chitooligosaccharides can trigger downstream signaling pathways, such as the NF-κB pathway, leading to the production of antimicrobial peptides and other immune effectors. nih.gov

Lectins: These carbohydrate-binding proteins, such as galectins in oysters, can recognize specific sugar moieties on the surface of microbes and also on host cells. frontiersin.org They can act as opsonins, marking pathogens for phagocytosis, and can also modulate hemocyte activity. frontiersin.org

Activation of Effector Pathways: The recognition of this compound can lead to the activation of various effector mechanisms. In crustaceans, this can include the prophenoloxidase activating system, which is involved in melanin (B1238610) production and encapsulation of pathogens. nih.gov In many invertebrates, phagocytosis by hemocytes is a primary defense mechanism that is enhanced by the recognition of MAMPs like this compound. nih.gov This process involves the engulfment and destruction of foreign particles. Furthermore, the production of reactive oxygen species (ROS) and nitric oxide (NO) by hemocytes are common downstream effects that contribute to pathogen killing.

Structural Determinants of Chitintetraose Bioactivity and Structure Activity Relationships Sar

Conformational Analysis and Molecular Dynamics of Chitintetraose

This compound, as a linear oligosaccharide, possesses significant conformational flexibility primarily due to the rotation around the glycosidic bonds linking its four N-acetylglucosamine (GlcNAc) units. Molecular dynamics (MD) simulations, a computational method used to study the physical movement of atoms and molecules, have been instrumental in exploring the molecule's conformational landscape. cresset-group.comresearchgate.netnih.gov These simulations help map the energy profiles of different conformations, revealing the most stable and biologically relevant shapes. cresset-group.com

While in solution, this compound does not have a single rigid structure but rather exists as an ensemble of conformations. csic.es The glycosidic torsions tend to behave independently, allowing the molecule to adopt a fairly extended and flexible chain. csic.es This inherent flexibility is crucial, as it allows the molecule to adapt its shape to fit into the binding sites of various enzymes and receptors through an "induced fit" mechanism. mdpi.com

When this compound interacts with a protein, such as an enzyme or receptor, it adopts a more defined conformation. For instance, 3D models of fungal chitin (B13524) deacetylases show this compound fitting into a distinct substrate-binding cleft composed of multiple subsites. mdpi.comresearchgate.net This binding event constrains the molecule's flexibility, stabilizing a specific conformation required for biological recognition and activity. The study of such bound states provides critical insights into the precise structural arrangement that is recognized by biological systems.

Impact of Degree of Polymerization and N-Acetylation on Receptor Binding and Biological Efficacy

The biological effects of chitin-based molecules are highly dependent on two key structural parameters: the degree of polymerization (DP), which is the number of monosaccharide units, and the degree and pattern of N-acetylation (DA). nih.gov

Degree of Polymerization (DP): The length of the chitin chain is a critical factor in determining the type and intensity of the biological response. For many plant defense responses, longer chitin chains are more effective elicitors than shorter ones. frontiersin.orgnih.gov For instance, studies on soybean cells showed that the magnitude of defense-related responses, such as the generation of reactive oxygen species and alkalinization of the culture medium, was directly dependent on the DP of the chitin oligomer, with oligomers of seven or eight units ([GlcNAc]₇ and [GlcNAc]₈) inducing a significantly stronger response than shorter chains. nih.gov Similarly, research on tomato cells demonstrated the presence of a high-affinity binding site for chitin fragments with a DP of four or greater, with binding affinity increasing with chain length. nih.gov

However, shorter oligomers like this compound (DP=4) are not inactive; instead, they appear to be specialized for different signaling pathways. Research has identified this compound as a key signaling molecule in the establishment of beneficial plant-microbe symbioses. plos.org In certain actinorhizal plants, this compound was found to be a more efficient elicitor of symbiotic signaling (monitored via nuclear calcium spiking) than other, more complex signaling molecules. plos.org Further, molecular docking studies with Toll-like receptors (TLR2 and TLR4) showed that binding affinity increased from DP 1 to 5, with this compound (referred to as COS4) showing strong binding energy. mdpi.com This indicates that while longer chains may be required to trigger a robust immune response, this compound is an optimal length for recognition by certain symbiotic and immune receptors.

Oligomer (DP)Receptor/SystemObserved EffectReference
DP ≥ 4Tomato CellsRecognition and induction of alkalinization response. nih.gov nih.gov
DP 4 (this compound)Actinorhizal Plants (C. glauca, D. trinervis)Efficient elicitor of symbiotic Ca²+ spiking. plos.org plos.org
DP 5RAW 264.7 Macrophages (TLR2/TLR4)Peak binding affinity among oligomers DP 1-7. mdpi.com mdpi.com
DP 7-8Soybean CellsStrongest induction of reactive oxygen species. nih.gov nih.gov

Degree of N-Acetylation (DA): The presence of the N-acetyl group on each glucosamine (B1671600) unit is fundamental for biological recognition. The complete acetylation of the chain is crucial for high-affinity binding to many receptors. frontiersin.org Studies on tomato cells found that deacetylated chitooligosaccharides were very weak competitors for the chitin binding site, indicating that the N-acetyl groups are essential for recognition. nih.gov Likewise, the plant receptor AtCERK1 shows no affinity for fully deacetylated oligomers (chitosan). frontiersin.org This highlights that the N-acetyl moiety is a key part of the structural motif recognized by the plant immune system.

Elucidation of Key Structural Motifs for Biological Recognition

The primary structural motif of this compound recognized by biological systems is the linear β-1,4-linked chain of four N-acetylglucosamine residues. This specific arrangement allows the molecule to interact with complementary binding sites on proteins.

In plants, receptors containing lysin motif (LysM) domains are responsible for perceiving chitin oligomers. nih.gov These LysM domains recognize the N-acetylglucosamine polymer, and multiple domains often work together to form a binding groove that accommodates the oligosaccharide chain. researchgate.net The binding of a single chitin oligomer can induce the dimerization of receptor proteins, which is the first step in activating a downstream signaling cascade. researchgate.net

The specificity for a tetramer can be seen in enzymes like chitin deacetylases, whose substrate-binding clefts are often composed of precisely four subsites, each designed to bind one GlcNAc unit. mdpi.comresearchgate.net This provides a clear example of how a protein can be structured to specifically recognize an oligomer of a defined length. The N-acetyl groups are a critical feature of this recognition motif, as their removal drastically reduces binding affinity and subsequent biological responses. nih.gov The interaction is not merely with the sugar backbone but involves specific contacts with the acetyl groups.

Research on Chemically Modified this compound Derivatives for Altered or Enhanced Bioactivity

To probe the structure-activity relationship and to develop compounds with new or improved properties, researchers have synthesized chemically modified derivatives of chitooligosaccharides. mdpi.commdpi.com These modifications often target the reactive amino and hydroxyl groups on the sugar rings. mdpi.commdpi.com

One of the most studied modifications is the alteration of the N-acyl group at the C-2 position. Research on tomato cells showed that replacing the N-acetyl group with an N-propanoyl group, or removing it entirely (deacetylation), resulted in derivatives that were significantly less effective at both binding to the receptor and eliciting a biological response. nih.gov This confirms that the acetyl group is a key structural element for bioactivity in this system.

Another strategy involves grafting other functional molecules onto the chitooligosaccharide backbone. mdpi.com For example, chitooligosaccharides have been conjugated with polyphenols or phenolic acids. mdpi.com This type of modification aims to combine the intrinsic properties of the oligosaccharide with the antioxidant or antimicrobial activities of the grafted molecule, thereby creating a derivative with enhanced or novel bioactivities. mdpi.com

Furthermore, advanced enzymatic methods are being used to create precisely defined, partially deacetylated chitooligosaccharides. nih.gov Using site-specific chitin deacetylases, it is possible to produce oligomers with a specific pattern of acetylated and deacetylated units. nih.gov This "tailor-making" of oligosaccharides allows for systematic investigation into how the specific sequence of N-acetyl groups influences bioactivity, opening the door to creating derivatives with highly specialized functions. nih.govresearchgate.net

Modification TypeExample DerivativeEffect on BioactivityReference
DeacetylationFully or partially deacetylated oligomersGreatly reduced binding and elicitor activity in plants. nih.gov nih.gov
N-Acyl Group AlterationN-propanoyl chitooligosaccharidesWeak competitor for binding; weak elicitor. nih.gov nih.gov
Graft CopolymerizationCHOS-Polyphenol conjugatesPotential for enhanced antioxidant and antimicrobial activity. mdpi.com mdpi.com
Enzymatic ModificationOligomers with specific deacetylation patternsAllows for creation of tailor-made derivatives with potentially altered or enhanced bioactivity. nih.gov nih.gov

Advanced Analytical Methodologies for Chitintetraose Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is a foundational technique used to separate, identify, and quantify components within a mixture. shimadzu.com For chitintetraose research, specific chromatographic methods are employed to handle the challenges associated with analyzing oligosaccharides.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate and quantify compounds dissolved in a liquid sample. shimadzu.comopenaccessjournals.com The technique utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase; the separation occurs based on the differential interactions of the sample components with these two phases. openaccessjournals.comwikipedia.org

In this compound research, normal-phase HPLC is particularly effective. A study detailing a natural substrate assay for chitinases successfully used normal-phase HPLC with an amide 80 column to detect product concentrations as low as 0.5 μM. nih.gov The separation was achieved using spectrophotometric detection at 210 nm. nih.gov This HPLC-based assay proved to be a valuable tool for determining the kinetic parameters of enzymes that use this compound as a substrate, highlighting the method's sensitivity and utility in detailed biochemical research. nih.gov For instance, the kinetic values for chitinases A (ChiA) and B (ChiB) from Serratia marcescens were determined using this compound as the natural substrate. nih.gov

Table 1: Kinetic Parameters of Serratia marcescens Chitinases Determined by HPLC using this compound Substrate Data sourced from a study on natural substrate assays for chitinases. nih.gov

Enzyme kcat (s⁻¹) Km (μM)
Chitinase (B1577495) A (ChiA) 33 ± 1 9 ± 1

Gel Permeation Chromatography (GPC) is a specific type of size-exclusion chromatography that separates molecules based on their size or hydrodynamic volume. wikipedia.orgmalvernpanalytical.com The process involves passing a dissolved sample through a column containing a porous gel. eag.com Larger molecules are unable to enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer elution time. eag.com

GPC is widely used for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgeag.com In the context of chitin-derived oligosaccharides, GPC is instrumental in analyzing the size distribution of oligomer mixtures and separating them from high-molecular-weight chitosan (B1678972) polymers. researchgate.net While GPC is ideal for characterizing large macromolecules, specialized columns designed for low molecular weight samples can be used for the analysis of oligomers like this compound, where achieving high resolution is critical. lcms.cz The technique allows researchers to assess sample purity and characterize mixtures of chito-oligosaccharides by their respective sizes. eag.com

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including oligosaccharides. nih.govnih.gov It provides detailed information about a molecule's structure by exploiting the magnetic properties of atomic nuclei. fepbl.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the complete chemical structure. researchgate.net

For this compound, ¹H NMR is used to identify the number of unique proton environments, with characteristic signals for the anomeric protons of the N-acetylglucosamine residues indicating their β-configuration. ¹³C NMR spectroscopy targets the carbon nuclei within the molecule, providing complementary information. libretexts.org Multidimensional NMR techniques are crucial for establishing connectivity between atoms, allowing researchers to confirm the β-(1,4) glycosidic linkages between the sugar units and fully assign the structure. fepbl.com The non-destructive nature of NMR makes it a powerful tool for analyzing precious samples. fepbl.com

Table 2: Key Principles of NMR in this compound Structural Elucidation

NMR Technique Application in this compound Analysis Reference
1D ¹H NMR Identifies proton environments, confirms β-anomeric configuration. libretexts.org
1D ¹³C NMR Identifies carbon environments, confirms number of sugar residues. libretexts.org
2D COSY Establishes proton-proton correlations within each sugar ring. researchgate.net
2D HSQC/HMQC Correlates protons with their directly attached carbons. researchgate.net

| 2D HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons, confirming the β-(1,4) linkages between residues. | researchgate.net |

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise identification and quantification of molecules. spectroinlets.comthermofisher.com When a sample is introduced into the mass spectrometer, it is ionized, and the resulting ions are sorted based on their m/z. spectroinlets.com

Table 3: Theoretical Monoisotopic m/z Values for this compound Ions

Ion Adduct Chemical Formula Theoretical m/z
[M+H]⁺ C₃₂H₅₅N₄O₂₁⁺ 831.3463
[M+Na]⁺ C₃₂H₅₄N₄NaO₂₁⁺ 853.3282

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Bioassay Development for Functional Activity Assessment in Research Models

Bioassays are essential experimental tools used to measure the biological activity or potency of a substance. fyonibio.combiopharminternational.com They are critical for understanding the functional role of molecules like this compound in biological systems. fyonibio.com The development of a robust bioassay is a multi-step process that combines scientific principles with statistical methods to produce a reliable measure of a compound's effect. biopharminternational.com

The process begins with identifying a specific, measurable biological response—a "signal"—that is directly related to the molecule's activity. biopharminternational.com For chito-oligosaccharides, this could involve measuring their ability to induce gene expression, stimulate immune cell responses, or influence plant development. fyonibio.comgoogle.com For example, lipo-chito-oligosaccharides, which are structurally related to this compound, have been tested in bioassays measuring their ability to stimulate lateral root formation in the model legume Medicago truncatula. google.com Such assays provide a quantitative measure of the compound's functional activity in a relevant research model. These mechanism-of-action-based bioassays are critical throughout the research and development workflow to understand a compound's potency and function. promega.ca

Emerging Research Frontiers and Biotechnological Applications of Chitintetraose

Development of Chitintetraose-Based Molecular Probes and Research Tools

The unique properties of this compound are being harnessed to develop sophisticated molecular probes and research tools. These tools are crucial for dissecting complex biological processes at the molecular level.

Molecular probes are instrumental in various fields, including life sciences and medicinal chemistry, due to their high sensitivity and specificity. magtech.com.cn The development of this compound-based probes offers a novel approach to studying biological systems. For instance, oligosaccharides can be conjugated to fluorophores or gold nanoparticles to create probes for direct and rapid imaging. nih.gov This allows for the precise tracking and analysis of molecular interactions and modifications within cells and tissues. nih.gov

The creation of these probes often involves synthetic chemistry to attach reporter molecules, such as UV-tags or mass tags, to the this compound backbone. purdue.edu This enables easy identification through techniques like liquid chromatography-mass spectrometry (LC-MS). purdue.edu Such tools are invaluable for understanding the spatiotemporal dynamics of polysaccharides and their modifications in diverse biological systems, from plants to fungi and animals. nih.gov

Table 1: Applications of this compound-Based Molecular Probes

Application AreaDescription of ProbeResearch Focus
Cell Biology Fluorescently-labeled this compoundImaging the distribution and dynamics of chitin-binding proteins and chitin (B13524) deposition in cell walls.
Enzymology This compound derivatives with reporter groupsStudying the activity and inhibition of chitinases and other chitin-modifying enzymes. magtech.com.cn
Plant Science This compound conjugated to nanoparticlesInvestigating the perception and signaling pathways of chitin elicitors in plant immunity. nih.gov

These molecular tools are not only advancing our fundamental understanding but also have potential applications in the development of new diagnostic and therapeutic agents. The ability to visualize and quantify specific molecular events opens up new avenues for research and biotechnology. mdpi.comthermofisher.com

Potential in Agricultural Biotechnology for Plant Disease Resistance Enhancement

This compound and other chitooligosaccharides are recognized as potent elicitors of plant defense responses, making them promising candidates for enhancing disease resistance in crops. nih.govnih.gov This has significant implications for sustainable agriculture by reducing the reliance on chemical pesticides. nih.gov

Plants perceive chitooligosaccharides as Pathogen-Associated Molecular Patterns (PAMPs), which are characteristic molecules of invading pathogens like fungi. nih.govnih.gov This recognition triggers a signaling cascade that activates the plant's innate immune system. nih.gov Research has shown that pretreatment of plants with chitooligosaccharides enhances their resistance to a variety of pathogens. nih.gov

The mechanism of action involves the induction of various defense responses, including:

The production of pathogenesis-related (PR) proteins, such as chitinases and glucanases, which can degrade fungal cell walls. nih.govnotulaebiologicae.ro

The synthesis of phytoalexins, which are antimicrobial compounds. nih.gov

The reinforcement of cell walls through lignification and callose deposition. nih.gov

Biotechnological approaches are being explored to leverage this natural defense mechanism. One strategy involves the genetic engineering of plants to overexpress chitinase (B1577495) genes, leading to enhanced fungal resistance. notulaebiologicae.ronih.gov Crops such as tomato, potato, rice, and wheat have been successfully engineered for fungal resistance using this approach. nih.gov

Another approach is the direct application of chitooligosaccharides to crops as a biopesticide or plant strengthener. This stimulates the plant's own defense systems, preparing it for potential pathogen attacks. agriscigroup.us

Table 2: Research Findings on this compound and Plant Disease Resistance

Research AreaKey FindingPlant Species Studied
Elicitor Activity This compound induces the expression of defense-related genes. nih.govArabidopsis thaliana, Rice
Enhanced Resistance Pretreatment with chitooligosaccharides increases resistance to fungal pathogens. nih.govVarious crop plants
Gene Expression Overexpression of chitinase genes in transgenic plants confers enhanced fungal resistance. nih.govTomato, Potato, Rice, Wheat

The use of this compound and related compounds in agriculture represents a more environmentally friendly approach to disease management, contributing to the development of sustainable agricultural practices. researchgate.net

Future Directions in Fundamental Research on this compound Signaling

Despite significant progress, many aspects of this compound signaling in plants remain to be fully elucidated. Future fundamental research will be crucial for a deeper understanding of these complex pathways and for optimizing the biotechnological applications of this compound.

A key area of future research is the detailed characterization of the entire signaling cascade, from receptor binding to the activation of downstream defense genes. While some components, such as the LysM receptor-like kinases, have been identified, the intricate network of interacting proteins and signaling molecules is not yet fully mapped out. nih.gov

Understanding the crosstalk between the chitin signaling pathway and other plant hormone and defense pathways is another important frontier. nih.gov The chitin signaling pathway appears to overlap with those triggered by other PAMPs like flagellin, suggesting a conserved downstream signaling machinery. nih.govnih.gov Investigating the points of convergence and divergence in these pathways will provide a more holistic view of plant immunity. nih.gov

Further research is also needed to understand how plants differentiate between pathogenic and symbiotic microbes, both of which can produce chitin. This specificity is critical for maintaining beneficial relationships while defending against pathogens.

Table 3: Key Questions for Future this compound Research

Research QuestionPotential Impact
What are all the components of the this compound signaling pathway?Identification of new targets for genetic engineering to enhance disease resistance.
How does the chitin signaling pathway interact with other defense pathways?Development of more effective and broad-spectrum disease resistance strategies.
How do plants distinguish between pathogenic and symbiotic chitin signals?Optimization of beneficial plant-microbe interactions for improved crop health and growth.
What is the precise role of different chitooligosaccharide chain lengths in signaling?Tailoring the application of specific oligosaccharides for desired plant responses.

Answering these fundamental questions will not only advance our knowledge of plant biology but also pave the way for more sophisticated and effective uses of this compound in biotechnology and agriculture. The continued exploration of this compound signaling promises to unlock new strategies for ensuring global food security in a sustainable manner. nih.gov

Q & A

Q. What methodologies are optimal for quantifying Chitintetraose-protein binding affinities in vitro?

Surface Plasmon Resonance (SPR) is widely used to measure binding kinetics (e.g., dissociation constants, Kd). For this compound, SPR experiments demonstrated a Kd of 44 μM with wheat germ agglutinin (WGA) . Key steps include:

  • Immobilizing WGA on sensor chips.
  • Injecting this compound at varying concentrations.
  • Analyzing association/dissociation phases to calculate Kd. Competition assays (e.g., adding soluble this compound to disrupt binding) validate specificity.

Q. How does this compound function as a competitive inhibitor in lectin binding studies?

this compound competes with glycoconjugates for lectin binding sites. In SPR experiments, adding 100 μM this compound shifted rupture forces from 120 pN to 40 pN, indicating partial inhibition. At 1 mM, binding events decreased significantly, confirming dose-dependent specificity . Methodological considerations:

  • Use neoglycoconjugate self-assembled monolayers (SAMs) to mimic polyvalent interactions.
  • Validate inhibition via force distribution analysis (e.g., atomic force microscopy).

Advanced Research Questions

Q. How can researchers resolve contradictions between SPR-derived Kd values and AFM-measured rupture forces in this compound interaction studies?

Discrepancies arise from methodological differences:

  • SPR measures bulk affinity (solution-phase Kd = 44 μM) .
  • AFM quantifies single-molecule binding forces (e.g., 120 pN for multivalent interactions). Key factors causing contradictions :
FactorImpact on Data
ValencyPolyvalent SAMs enhance AFM rupture forces.
Experimental contextSPR reflects equilibrium binding; AFM captures dynamic, single-molecule interactions.
Resolve by cross-validating with isothermal titration calorimetry (ITC) or NMR to assess binding stoichiometry.

Q. What are key considerations when designing SAM-based assays for this compound interaction analysis?

SAMs enable controlled presentation of ligands for polyvalent interaction studies:

  • Preparation : Mix this compound-conjugated alkanethiols with spacer molecules (e.g., undecanethiol) to optimize ligand density.
  • Validation : Use AFM or quartz crystal microbalance (QCM) to confirm SAM integrity and ligand accessibility .
  • Competition assays : Add free this compound (≥65 μM) to verify specificity and quantify inhibitory potency.

Q. How can researchers validate the specificity of this compound interactions in polyvalent systems?

  • Dose-response competition : Measure reduced binding signals (e.g., SPR response units or AFM rupture events) with increasing this compound concentrations.
  • Negative controls : Use non-binding saccharides (e.g., glucose) to rule out nonspecific interactions.
  • Structural analogs : Test truncated oligomers (e.g., chitintriose) to identify critical binding motifs. In SAM studies, specificity was confirmed by a 60% reduction in WGA binding at 1 mM this compound .

Methodological Guidelines

  • For binding studies : Prioritize SPR for equilibrium constants and AFM for force spectroscopy. Use SAMs to mimic physiological multivalency.
  • For data interpretation : Account for steric effects in SAMs; lower packing density (vs. crystalline SAMs) may enhance ligand accessibility .
  • For reproducibility : Report SAM composition ratios, immobilization protocols, and competition assay parameters in detail.

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